molecular formula C18H21F2N5O B6072806 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine

Cat. No.: B6072806
M. Wt: 361.4 g/mol
InChI Key: VUIQAARBGAXMIA-UHFFFAOYSA-N
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Description

2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,6-difluorobenzoyl group and a pyrimidine ring substituted with an ethyl and a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 2,6-Difluorobenzoyl Group: The piperazine intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the 2,6-difluorobenzoyl-piperazine derivative.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors such as ethyl acetoacetate and guanidine under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the 2,6-difluorobenzoyl-piperazine derivative with the pyrimidine ring precursor in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups introduced at specific positions.

Scientific Research Applications

2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can be compared with other similar compounds, such as:

    2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-methylpyrimidin-4-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.

    2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-ethyl-6-chloropyrimidin-4-amine: Similar structure but with a chlorine substitution on the pyrimidine ring.

    2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-ol: Similar structure but with a hydroxyl group on the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O/c1-3-21-15-11-12(2)22-18(23-15)25-9-7-24(8-10-25)17(26)16-13(19)5-4-6-14(16)20/h4-6,11H,3,7-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIQAARBGAXMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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